![molecular formula C5H5N5OS B2772424 5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol CAS No. 852933-13-2](/img/structure/B2772424.png)
5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
The compound “5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol” is a derivative of 1,2,4-triazole . These derivatives have been reported to exhibit promising anticancer properties . They are designed based on the chemical structures of Letrozole, Anastrozole, and 4-triazolylflavans, which act as aromatase inhibitors .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol”, involves various techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The structures of these derivatives were confirmed using these techniques .Molecular Structure Analysis
The molecular structure of “5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol” and its derivatives were confirmed by spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol” and its derivatives were confirmed by spectroscopic techniques .Scientific Research Applications
- A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids containing this moiety were synthesized and evaluated for their anticancer activity . These compounds exhibited potent inhibitory effects against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM. Notably, some compounds demonstrated improved selectivity by sparing normal cells (RPE-1) compared to the reference drug doxorubicin. Further investigations revealed that certain compounds induced apoptosis in MCF-7 cells.
- Although not directly related to cancer, the synthesis of 2-phenyl-4-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)thiazole (a derivative of the target compound) was reported, and it exhibited antimycobacterial properties . This highlights the potential of related structures for combating bacterial infections.
- The 1,2,4-triazole benzoic acid hybrids, including our compound, serve as a structural optimization platform for designing more selective and potent anticancer molecules . Their bioactivity correlates well with 2D QSAR models, making them promising candidates for further development.
- The compound’s crystal structure could be analyzed to understand its packing arrangement and intermolecular interactions. Such insights contribute to the field of crystal engineering .
Anticancer Properties
Antimycobacterial Activity
Bioactivity Optimization Platform
Crystal Engineering
Safety Considerations
- It’s essential to handle 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (a related compound) with care. It is harmful upon skin contact, inhalation, or ingestion .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(1,2,4-triazol-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5OS/c12-5-9-8-4(11-5)1-10-3-6-2-7-10/h2-3H,1H2,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXLVGJNCGPENA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole-2-thiol |
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